molecular formula C20H24N2O5S B3650030 ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3650030
M. Wt: 404.5 g/mol
InChI Key: SWFHRIKJMNMYEK-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a complex amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process:

    Formation of the Amide Intermediate: The initial step involves the reaction of 4-ethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-N-(methylsulfonyl)amine.

    Glycylation: The amide intermediate is then reacted with glycine or its ester derivative under appropriate conditions to form N-(4-ethylphenyl)-N-(methylsulfonyl)glycine.

    Esterification: Finally, the glycylated product is esterified with ethyl 4-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.

    Reduction: Formation of ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate sulfide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage.

Comparison with Similar Compounds

Ethyl 4-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: Differing in the position of the ethyl group on the phenyl ring, which may affect its reactivity and binding properties.

    Ethyl 4-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate: Differing in the sulfonyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-15-6-12-18(13-7-15)22(28(3,25)26)14-19(23)21-17-10-8-16(9-11-17)20(24)27-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHRIKJMNMYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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